(S,S)-Iso Valganciclovir Hydrochloride chemical structure and properties
(S,S)-Iso Valganciclovir Hydrochloride chemical structure and properties
The following technical guide provides an in-depth analysis of (S,S)-Iso Valganciclovir Hydrochloride , focusing on its stereochemistry, chemical properties, and role within the valganciclovir drug profile.
Stereochemical Architecture, Synthesis, and Pharmacological Properties
Executive Summary
(S,S)-Iso Valganciclovir Hydrochloride (CAS: 1401562-13-7) refers to the specific (S,S)-diastereomer of the antiviral prodrug Valganciclovir.[1] While the commercial drug Valcyte® is formulated as a diastereomeric mixture of the (S,S) and (R,S) forms (typically in a 45:55 to 55:45 ratio), the (S,S)-isomer represents a distinct chemical entity used as a high-purity reference standard in analytical development and quality control.
Key Distinction:
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Valganciclovir HCl (USP/EP): A mixture of (S)-valyl-(S)-ganciclovir and (S)-valyl-(R)-ganciclovir.
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(S,S)-Iso Valganciclovir: The isolated (S)-valyl-(S)-ganciclovir diastereomer.
Note on Nomenclature: The term "Iso" in this context is often used by chemical suppliers to denote the isolated isomer or a specific diastereomer. Researchers must distinguish this from "Iso-Valganciclovir" impurities which may refer to regioisomers (e.g., N-valyl or O-valyl migration products).
Chemical Structure & Stereochemistry
Structural Identity
Valganciclovir is the L-valyl ester of Ganciclovir.[2] Ganciclovir itself is achiral (pro-chiral), possessing a plane of symmetry within its 1,3-dihydroxy-2-propoxymethyl side chain. However, mono-esterification with L-valine desymmetrizes the molecule, creating a new chiral center at the C2 position of the propyl chain.
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Chiral Center 1 (Valine moiety): Fixed as (S) (derived from L-Valine).
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Chiral Center 2 (Propyl backbone): Can be (R) or (S) .
The (S,S)-Iso Valganciclovir is the diastereomer where the propyl backbone carbon also adopts the (S)-configuration .
Visualization of Stereochemistry and Isomerization
The following diagram illustrates the structure of the (S,S)-isomer and its relationship to the (R,S)-isomer via acyl migration, a critical phenomenon in liquid formulation.
Figure 1: Stereochemical relationship between the (S,S) and (R,S) diastereomers. In solution, acyl migration between the C1 and C3 hydroxyl groups of the glycerol backbone facilitates interconversion.
Physical and Chemical Properties[2][3][4][5][6]
The properties of the (S,S)-isomer closely mirror the mixture but with distinct analytical signatures.
| Property | Specification | Technical Insight |
| Molecular Formula | C₁₄H₂₂N₆O₅ · HCl | Monohydrochloride salt form. |
| Molecular Weight | 390.82 g/mol | Includes HCl counterion. |
| Solubility | Freely soluble in water; sparingly soluble in methanol.[2] | High aqueous solubility is critical for its bioavailability advantage over Ganciclovir. |
| pKa | ~7.6 (Guanine N1), ~9.4 (Guanine N7) | The aliphatic amine of valine is protonated in the HCl salt. |
| Hygroscopicity | Hygroscopic | Requires storage under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
| Stability | Hydrolysis-prone | Rapidly hydrolyzes to Ganciclovir in plasma and basic/acidic media. |
Acyl Migration & Stability
A critical challenge in working with pure (S,S)-Iso Valganciclovir is acyl migration . In aqueous solution (especially at neutral to basic pH), the valyl ester group can migrate between the two chemically equivalent (but stereochemically distinct) primary hydroxyl groups of the ganciclovir side chain. This migration effectively racemizes the C2 center, converting pure (S,S) into an equilibrium mixture of (S,S) and (R,S).
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Protocol Implication: Analytical stock solutions must be prepared in acidic media (e.g., 0.1% HCl or acetic acid) and analyzed immediately to prevent diastereomeric equilibration.
Synthesis and Isolation Strategies
Synthesizing the pure (S,S)-diastereomer requires breaking the symmetry of the ganciclovir precursor or utilizing high-resolution separation techniques.
Synthetic Logic
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Chiral Pool Approach: Starting with a chiral glycerol derivative (e.g., (S)-solketal or (S)-glycidyl butyrate) to establish the C2 stereocenter before coupling with the guanine base. This is synthetically demanding due to potential racemization during the coupling steps.
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Preparative HPLC Resolution (Standard): The most common method for obtaining the reference standard is the separation of the racemic Valganciclovir mixture.
Isolation Protocol (Preparative HPLC)
To isolate (S,S)-Iso Valganciclovir from the commercial mixture:
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Stationary Phase: C18 Reverse Phase (High efficiency, e.g., Zorbax SB-C18 or equivalent).
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Mobile Phase: Gradient elution with Ammonium Acetate buffer (pH 3.0–4.0) and Methanol/Acetonitrile.[3]
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Note: Low pH is essential to suppress acyl migration during separation.
-
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Resolution: The (S,S) and (R,S) diastereomers typically exhibit a resolution factor (
) of > 1.3 under optimized conditions.
Analytical Profiling
Differentiation of the (S,S) isomer from the (R,S) isomer is a mandatory USP/EP test requirement.
HPLC Method for Diastereomer Ratio
This method separates the two diastereomers to quantify the (S,S)-Iso Valganciclovir content.
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Column: Phenomenex Luna C18 (2) or equivalent (150 x 4.6 mm, 3-5 µm).
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Mobile Phase A: 0.02 M KH₂PO₄ buffer (pH 3.0 adjusted with H₃PO₄).
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Mobile Phase B: Acetonitrile.
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Gradient:
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0 min: 2% B
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15 min: 10% B
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30 min: 30% B
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Detection: UV @ 254 nm.[3]
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Retention Order: Typically, the (S,S) and (R,S) isomers elute close together (approx. 12–15 min). The specific elution order must be confirmed with the reference standard, as it depends on the specific column selectivity.
Identification by NMR
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¹H NMR (DMSO-d₆): The diastereomers show subtle chemical shift differences in the valine
-proton and the diastereotopic protons of the propyl side chain. -
Diagnostic Signals: Look for splitting of the valine methyl doublets (0.8–0.9 ppm) which may appear as four distinct doublets in the mixture but only two in the pure (S,S) isomer.
Biological Context & Mechanism of Action
Prodrug Activation Pathway
Valganciclovir is a prodrug designed to increase the oral bioavailability of Ganciclovir. The (S,S)-isomer follows the same metabolic pathway as the mixture.
Figure 2: Metabolic activation of (S,S)-Valganciclovir. Both diastereomers are substrates for the PEPT1 transporter and valacyclovirase enzyme.
Pharmacokinetics of Diastereomers
Research indicates that while the (S,S) and (R,S) diastereomers are distinct chemical entities:
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Absorption: Both are actively transported by the intestinal peptide transporter PEPT1.
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Conversion: The rate of hydrolysis to Ganciclovir is rapid and comparable for both isomers in vivo.
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Bioequivalence: Consequently, the mixture is bioequivalent to the pure forms in terms of delivering the active Ganciclovir payload. The use of the mixture in Valcyte® is a result of the non-stereoselective synthesis being more cost-effective without compromising efficacy.
References
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United States Pharmacopeia (USP) . Valganciclovir Hydrochloride Monograph. USP-NF.
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European Medicines Agency (EMA) . Scientific Discussion: Valganciclovir Sandoz (Public Assessment Report). 2015.[2]
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Stefanovic, B. et al. Development of a RP-LC method for a diastereomeric drug valganciclovir hydrochloride by enhanced approach. Journal of Pharmaceutical and Biomedical Analysis, 2012.
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DrugBank Online . Valganciclovir: Pharmacology and Structure.
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Simson Pharma . (S,S)-Iso Valganciclovir Hydrochloride Reference Standard Data.
